molecular formula C20H20N4O4S B2555284 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 899951-81-6

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B2555284
CAS No.: 899951-81-6
M. Wt: 412.46
InChI Key: XMIBKXBLHRULTC-UHFFFAOYSA-N
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Description

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a triazole ring, a pyranone ring, and a tetrahydroquinoline moiety

Mechanism of Action

Preparation Methods

The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group. The pyranone ring is then synthesized and coupled with the triazole derivative. The final step involves the attachment of the tetrahydroquinoline moiety under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-23-13-21-22-20(23)29-12-15-9-17(25)18(10-27-15)28-11-19(26)24-8-4-6-14-5-2-3-7-16(14)24/h2-3,5,7,9-10,13H,4,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIBKXBLHRULTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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